molecular formula C12H23NO B1595832 Undecyl isocyanate CAS No. 2411-58-7

Undecyl isocyanate

Cat. No. B1595832
CAS RN: 2411-58-7
M. Wt: 197.32 g/mol
InChI Key: JXAYHHMVMJVFPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Undecyl isocyanate, also known as n-undecylisocyanate, is an alkyl isocyanate . It is a type of organic compound that contains an isocyanate group .


Synthesis Analysis

This compound can be synthesized by reacting lauroyl chloride with sodium azide . The synthesis of polyurethanes involves the reaction of an isocyanate with a hydroxyl-containing compound, such as an alcohol or water .


Molecular Structure Analysis

The molecular formula of this compound is C12H23NO . It has a molecular weight of 197.32 .


Chemical Reactions Analysis

The reactions between substituted isocyanates (RNCO) and other small molecules (e.g., water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .


Physical And Chemical Properties Analysis

This compound has a boiling point of 103 °C/3 mmHg (lit.) and a density of 0.868 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.44 (lit.) .

Scientific Research Applications

Thermal Transitions in Poly(n-undecyl isocyanate)

Poly(n-undecyl isocyanate) (PUDIC) undergoes various thermal transitions, including side-chain melting and crystal-liquid crystal transitions. The degree of degradation into n-undecyl isocyanurate trimer affects these transitions, leading to variations in thermal behavior observed in DSC thermograms. This research is significant in understanding the thermal properties of polymers with undecyl isocyanate components (Hsieh et al., 2008).

Substitutes for Arylsulfonyl Isocyanates

Research has been conducted on finding substitutes for arylsulfonyl isocyanates, commonly used in the production of carbamates and ureas. Dimethylaminopyridinium carbamoylides are proposed as safer, non-hazardous alternatives (Sa̧czewski et al., 2006).

Photocatalysis in Polythiourethane Networks

Photocatalysis using photobase generators in the polymerization of thiols with isocyanate has been studied. This research provides insights into the use of different catalysts and their impact on the polymerization process, relevant to this compound applications (Salmi et al., 2016).

Starch Carbamate Synthesis

The synthesis of starch carbamates using isocyanates with varying alkyl chain lengths, including this compound, has been explored. This research contributes to the development of different polymers with specific properties (Engelmann et al., 2001).

Formation of Adducts and Oligomers

The formation of adducts and oligomers with isocyanates, including mono-isocyanates like this compound, has been investigated. This study is crucial for understanding the chemical properties and potential applications of isocyanate-based polymers (Polenz et al., 2014).

Bio-Based Polyurethane Dispersion

A study on the synthesis of bio-based waterborne polyurethane dispersions using diisocyanates derived from undecylenic acid emphasizes the potential of this compound in creating environmentally friendly polyurethane products (Fu et al., 2014).

Mechanism of Action

Target of Action

Undecyl isocyanate primarily targets the respiratory system . It is an alkyl isocyanate, a class of compounds known for their reactivity with amines and alcohols, which are abundant in biological systems.

Mode of Action

This compound interacts with its targets by introducing isocyanate groups into various substrates . This interaction can lead to the formation of urethanes and ureas, which are common in a variety of biological and synthetic materials .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific biological context. In general, the introduction of isocyanate groups can lead to changes in protein structure and function, potentially affecting a wide range of cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other reactive substances. For instance, this compound is typically stored at temperatures between 2-8°C to maintain its stability .

Safety and Hazards

Undecyl isocyanate is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

1-isocyanatoundecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c1-2-3-4-5-6-7-8-9-10-11-13-12-14/h2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAYHHMVMJVFPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60325483
Record name Undecyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60325483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2411-58-7
Record name 2411-58-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508828
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Undecyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60325483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Undecyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Undecyl isocyanate
Reactant of Route 2
Reactant of Route 2
Undecyl isocyanate
Reactant of Route 3
Reactant of Route 3
Undecyl isocyanate
Reactant of Route 4
Reactant of Route 4
Undecyl isocyanate
Reactant of Route 5
Reactant of Route 5
Undecyl isocyanate
Reactant of Route 6
Reactant of Route 6
Undecyl isocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.